molecular formula C10H10N2O2 B1443276 5,7-dimethyl-4-nitro-1H-indole CAS No. 1190314-35-2

5,7-dimethyl-4-nitro-1H-indole

Cat. No.: B1443276
CAS No.: 1190314-35-2
M. Wt: 190.2 g/mol
InChI Key: MTODENNQRUCIFR-UHFFFAOYSA-N
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Description

Historical Context of Indole (B1671886) Research

The study of indole chemistry dates back to the 19th century, intrinsically linked to the chemistry of the dye indigo. wikipedia.orgpcbiochemres.com In 1866, German chemist Adolf von Baeyer achieved a significant milestone by reducing oxindole—a derivative of indigo—to indole using zinc dust. wikipedia.orgpcbiochemres.comatamanchemicals.com This discovery, which gave the compound its name from a combination of "indigo" and "oleum," marked the formal beginning of indole research. wikipedia.orgatamanchemicals.com Just a few years later, in 1869, Baeyer proposed the bicyclic structure of indole, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring. wikipedia.orgirjmets.com

Early research primarily focused on indole's presence in biological systems, such as in the decomposition of proteins, and its role as a component of dyestuffs. wikipedia.orgatamanchemicals.com However, the field experienced a surge of interest in the 1930s when the indole nucleus was identified as a core component of many vital alkaloids, including the essential amino acid tryptophan and plant auxins. wikipedia.orgpcbiochemres.com A pivotal development in synthetic methodology was the discovery of the Fischer indole synthesis in 1883 by Emil Fischer, a versatile method for creating substituted indoles from phenylhydrazines and carbonyl compounds that remains widely used today. pcbiochemres.comirjmets.comcreative-proteomics.com Over the years, other key synthetic routes like the Leimgruber-Batcho, Bischler-Möhlau, and Madelung syntheses have further expanded the accessibility and diversity of indole derivatives. irjmets.com

Significance of Indole Core in Chemical Sciences

The indole scaffold is one of the most pervasive heterocyclic structures in the chemical sciences, serving as a fundamental building block for a vast array of natural products, pharmaceuticals, and advanced materials. irjmets.comsemanticscholar.orgnih.gov Its significance stems from its unique electronic properties, where the fusion of an electron-rich pyrrole ring with an aromatic benzene ring creates a stable yet highly reactive molecule. irjmets.comcreative-proteomics.com This structure is amenable to a variety of chemical transformations, particularly electrophilic substitution, which predominantly occurs at the C3 position. wikipedia.org

In nature, the indole moiety is found in essential biological molecules. Tryptophan, an essential amino acid, features an indole core and serves as the biosynthetic precursor to the neurotransmitter serotonin (B10506) and the hormone melatonin. wikipedia.orgpcbiochemres.comnih.gov This biological prevalence has made the indole nucleus a privileged scaffold in medicinal chemistry. irjmets.comnih.gov Numerous therapeutic agents across a wide spectrum of applications—including anti-inflammatory drugs like indomethacin, anticancer agents, and antiviral compounds—incorporate the indole ring system. pcbiochemres.comirjmets.com Beyond pharmaceuticals, indole derivatives are finding applications in materials science as components of organic catalysts and functional materials. irjmets.com

Overview of Nitrated Indole Derivatives in Research

Nitrated indoles are a class of indole derivatives that have garnered significant attention in synthetic and medicinal chemistry. semanticscholar.org The introduction of a nitro (–NO₂) group, a potent electron-withdrawing group, onto the indole ring system profoundly modifies its chemical reactivity and physical properties. vulcanchem.com This functionalization makes nitrated indoles valuable synthetic intermediates, enabling further chemical modifications. evitachem.comchembk.com For instance, the nitro group can be readily reduced to an amino group, providing a gateway to a wide range of N-substituted indole derivatives. evitachem.com

The synthesis of nitroindoles is typically achieved through the direct nitration of the indole core using nitrating agents like nitric acid, often in the presence of sulfuric or acetic acid. vulcanchem.comevitachem.com The position of nitration can be controlled to an extent by the reaction conditions and the presence of other substituents on the indole ring, a field known as regioselective synthesis. vulcanchem.comacs.org

Nitrated indoles are classified based on the position of the nitro group on the bicyclic indole framework. The indole ring has seven positions available for substitution on the carbon atoms (C2, C3, C4, C5, C6, and C7) and one on the nitrogen atom (N1). When substitution occurs on the benzene portion of the ring system, the derivatives are often referred to as bz-nitroindoles.

The primary classifications are:

4-Nitroindole (B16737)

5-Nitroindole (B16589) nih.govontosight.aiguidechem.com

6-Nitroindole nist.govnist.govnih.gov

7-Nitroindole (B1294693) ontosight.aiguidechem.comnih.gov

Further classification includes di- and poly-nitrated indoles, where multiple nitro groups are present on the ring, such as 4,6-dinitroindole. acs.orgacs.org The specific location of the nitro group(s) significantly influences the molecule's electronic distribution and, consequently, its reactivity and biological interactions.

Current research into nitrated indoles is driven by their utility as versatile chemical building blocks for creating complex molecules with potential therapeutic applications. A significant trend is their use in the synthesis of novel bioactive compounds. d-nb.info For example, the nitro group serves as a precursor to an amine, which can then be used in coupling reactions to build larger, more complex structures.

Researchers are exploring nitrated indole derivatives for their potential as:

Anticancer Agents: Certain nitroindole derivatives have been investigated as potential anticancer immunomodulators and as binders for specific DNA structures like G-quadruplexes, which are implicated in cancer cell proliferation. d-nb.infochemicalbook.com

Enzyme Inhibitors: The 7-nitroindole scaffold, for instance, has been studied for its ability to inhibit nitric oxide synthase, an enzyme with roles in neurotransmission. ontosight.ai

Plant Growth Regulators: Thaxtomins, a class of natural compounds containing a 4-nitroindole moiety, have shown potent herbicidal activity. frontiersin.org

Materials Science: The unique electronic and photophysical properties of some nitroindoles make them candidates for use as fluorescent probes and in other advanced materials. chembk.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5,7-dimethyl-4-nitro-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-6-5-7(2)10(12(13)14)8-3-4-11-9(6)8/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTODENNQRUCIFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C2=C1NC=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70694652
Record name 5,7-Dimethyl-4-nitro-1H-indole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190314-35-2
Record name 5,7-Dimethyl-4-nitro-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190314-35-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dimethyl-4-nitro-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70694652
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Chemical Compound: 5,7 Dimethyl 4 Nitro 1h Indole

Synthesis and Purification

The primary method for synthesizing this compound is through the electrophilic nitration of the precursor, 5,7-dimethylindole. evitachem.com This reaction is typically carried out using a nitrating agent, such as nitric acid, sometimes mixed with sulfuric acid. evitachem.com The reaction conditions, particularly temperature, must be carefully controlled to ensure the selective introduction of the nitro group at the C4 position and to maximize the yield. evitachem.com

Following the reaction, purification is necessary to isolate the target compound from unreacted starting materials and any side products. Standard laboratory techniques such as recrystallization or column chromatography are employed for this purpose. evitachem.com

Physical and Chemical Properties

This compound is typically a yellow crystalline solid. evitachem.comchembk.com Its molecular structure and the presence of the polar nitro group alongside the nonpolar dimethyl indole core influence its solubility, rendering it soluble in organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethanol, but with limited solubility in water. evitachem.comchembk.com

Table 1: Physical and Chemical Properties of this compound

Property Value Source(s)
CAS Number 1190314-35-2 evitachem.com
Molecular Formula C₁₀H₁₀N₂O₂ evitachem.com
Molecular Weight 190.20 g/mol evitachem.com
Appearance Pale yellow to yellow crystalline solid evitachem.comchembk.com
Melting Point ~155-156°C chembk.com
Solubility Soluble in organic solvents (e.g., DMSO, ethanol); limited solubility in water. evitachem.comchembk.com
IUPAC Name This compound evitachem.com
SMILES CC1=CC(=C(C2=C1NC=C2)N+[O-])C evitachem.com
InChI Key MTODENNQRUCIFR-UHFFFAOYSA-N evitachem.com

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show distinct signals for the aromatic protons, the N-H proton, and the two methyl groups. ¹³C NMR would confirm the presence of ten carbon atoms in their unique chemical environments.

Infrared (IR) Spectroscopy: IR spectra would be expected to show characteristic absorption bands for the N-H stretch, C-H stretches (aromatic and aliphatic), and strong characteristic peaks for the asymmetric and symmetric stretching of the nitro (NO₂) group.

Mass Spectrometry (MS): Mass spectrometry would confirm the molecular weight of the compound, with the molecular ion peak [M]⁺ appearing at m/z 190.2.

Chemical Reactivity

The reactivity of this compound is dictated by the interplay of its functional groups. The compound can undergo several types of reactions:

Reduction of the Nitro Group: The nitro group can be reduced to a primary amine (4-amino-5,7-dimethyl-1H-indole) using various reducing agents, such as hydrogen gas with a palladium catalyst (Pd/C) or tin(II) chloride. evitachem.com This transformation is a key step for using the compound as a synthetic intermediate.

Electrophilic Substitution: Despite the deactivating effect of the nitro group, the indole nucleus remains sufficiently electron-rich to undergo further electrophilic substitution, likely at the C2 or C3 positions. evitachem.com

Oxidation: Under strong oxidizing conditions, the methyl groups attached to the benzene (B151609) ring could potentially be oxidized to aldehydes or carboxylic acids. evitachem.com

Synthetic Methodologies for this compound: A Comprehensive Review

The synthesis of this compound, a notable indole derivative, is a subject of significant interest in medicinal and synthetic chemistry. This article delves into the primary synthetic strategies employed for its preparation, focusing on direct nitration and multistep routes, alongside the optimization of reaction conditions to enhance yields.

Reactivity and Reaction Mechanisms of 5,7 Dimethyl 4 Nitro 1h Indole

Electrophilic Substitution Reactions on the Indole (B1671886) Ring

The indole nucleus is inherently electron-rich and readily undergoes electrophilic aromatic substitution (SEAr), with a strong preference for attack at the C3 position. stackexchange.comquimicaorganica.org However, the substituents on the 5,7-dimethyl-4-nitro-1H-indole ring significantly modulate this intrinsic reactivity.

Influence of Nitro Group on Reactivity

The nitro group (NO₂) at the C4 position exerts a powerful deactivating effect on the indole ring toward electrophilic attack. This deactivation stems from two primary electronic phenomena:

Negative Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms in the nitro group withdraws electron density from the aromatic ring through the sigma bond framework. scribd.com

Negative Mesomeric (Resonance) Effect (-M): The nitro group can delocalize the π-electrons of the aromatic ring onto its oxygen atoms, further reducing the electron density on the ring. This effect is most pronounced at the ortho and para positions relative to the nitro group (C3, C5, and the carbon at the ring junction).

Conversely, the methyl groups at C5 and C7 are activating groups. They donate electron density through a positive inductive effect (+I) and hyperconjugation, which partially counteracts the deactivating influence of the nitro group. The pyrrole (B145914) nitrogen also strongly donates its lone pair of electrons into the π-system, which is the primary reason for the high nucleophilicity of the indole core.

The net effect is a complex electronic environment where the pyrrole moiety (positions C2 and C3) remains the most nucleophilic part of the molecule, but its reactivity is significantly attenuated compared to unsubstituted indole. The benzene (B151609) portion of the ring is strongly deactivated.

Regioselectivity in Further Substitutions

The directing effects of the existing substituents determine the position of any subsequent electrophilic substitution.

Indole Nitrogen: Strongly directs incoming electrophiles to the C3 position. If the C3 position is blocked, substitution may occur at C2. nih.govechemi.com

Nitro Group (at C4): As a deactivating group, it directs incoming electrophiles to the meta positions (C2, C6).

Methyl Groups (at C5 and C7): As activating groups, they direct incoming electrophiles to the ortho and para positions. The C5-methyl group directs to C6, and the C7-methyl group directs to C6.

Combining these influences, the C3 position remains the most probable site for electrophilic attack due to the overwhelming directing effect of the pyrrole nitrogen. However, should the reaction be forced under harsh conditions, or if the C3 position were blocked, the C6 position emerges as the next most likely site, as it is activated by both methyl groups and is meta to the deactivating nitro group. Substitution at C2 is also a possibility.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

PositionDirecting Effect of N1-HDirecting Effect of C4-NO₂Directing Effect of C5-CH₃ & C7-CH₃Overall Predicted Reactivity
C2 Secondary preferenceMeta (Activating)-Possible, but less favored than C3
C3 Primary preferenceOrtho (Deactivating)-Most Probable Site
C6 -Meta (Activating)Ortho/Para (Activating)Secondary Probable Site

Nucleophilic Attack Pathways

Reactions Involving the Nitro Group

The presence of the strong electron-withdrawing nitro group makes the benzene portion of the indole susceptible to nucleophilic aromatic substitution (SNAr), a reaction pathway not typically observed for unsubstituted indoles. wikipedia.orglibretexts.org For an SNAr reaction to occur, a suitable leaving group must be present at a position ortho or para to the nitro group. In this compound itself, there is no leaving group. However, if a derivative, such as 5,7-dimethyl-4-nitro-X-halo-1H-indole, were used, the nitro group at C4 would strongly activate the positions ortho (C3, C5) and para to it for nucleophilic attack, facilitating the displacement of the halide.

Reactions at the Indole Nitrogen

The proton on the indole nitrogen (N-H) is weakly acidic (pKa of nitroindoles with the nitro group on the six-membered ring is between 27-30 in acetonitrile). thieme-connect.com It can be deprotonated by a sufficiently strong base (e.g., sodium hydride, potassium carbonate) to form the corresponding indolyl anion. thieme-connect.comresearchgate.net This anion is a potent nucleophile and can readily participate in reactions such as N-alkylation or N-acylation. mdpi.comgoogle.com

The electron-withdrawing nitro group increases the acidity of the N-H proton compared to unsubstituted indole, making deprotonation easier. The resulting anion can then react with various electrophiles, such as alkyl halides or Michael acceptors, to yield N-substituted products. thieme-connect.comresearchgate.net

Reduction Chemistry of the Nitro Group

The nitro group is readily reducible to an amino group, which is a common and synthetically useful transformation. This reaction dramatically alters the electronic properties of the molecule, converting the strongly electron-withdrawing nitro group into a strongly electron-donating amino group. A variety of reducing agents can accomplish this transformation. wikipedia.org

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: Using hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney Nickel. This is often a clean and high-yielding method.

Metal-Acid Systems: Using metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Other Reagents: Sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be employed, sometimes offering milder conditions.

The expected product of the reduction of this compound is 5,7-dimethyl-1H-indol-4-amine . Depending on the reaction conditions, intermediate reduction products such as the corresponding nitroso and hydroxylamine (B1172632) derivatives may be formed. wikipedia.org

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups

Reagent(s)Typical ConditionsProduct
H₂, Pd/CMethanol or Ethanol, room temperatureAmine
Fe, HClRefluxing aqueous ethanolAmine
SnCl₂, HClRoom temperature or gentle heatingAmine
Na₂S₂O₄Aqueous or alcoholic solutionAmine
Zn, NH₄ClAqueous solutionHydroxylamine

Derivatization at the N1-Position of this compound

The N-H proton of the indole ring is acidic and can be removed by a base, generating an indolide anion. This anion is a potent nucleophile, allowing for the introduction of various substituents at the N1-position.

N-alkylation is typically achieved by treating the indole with a base followed by an alkylating agent. researchgate.net Strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) are commonly used to deprotonate the indole nitrogen. beilstein-journals.org The resulting anion can then be reacted with a variety of electrophiles, including alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) or alkyl tosylates. beilstein-journals.orgacs.org

N-acylation can be accomplished using acylating agents like acid chlorides or acid anhydrides. organic-chemistry.org The reaction may be performed in the presence of a base to neutralize the acid byproduct. Electrochemical methods have also been developed for the selective N1-acylation of indoles, avoiding the need for chemical bases. organic-chemistry.org These reactions introduce an acyl group (e.g., acetyl, benzoyl) onto the indole nitrogen.

In multi-step syntheses, it is often necessary to protect the N-H group of the indole to prevent unwanted side reactions. The choice of protecting group is crucial and depends on its stability to the reaction conditions of subsequent steps and the ease of its removal.

Common N-protecting groups for indoles include:

tert-Butoxycarbonyl (Boc): Introduced using di-tert-butyl dicarbonate (B1257347) (Boc₂O), it is stable to many reaction conditions but can be removed with acid.

Benzenesulfonyl (Bs) or p-Toluenesulfonyl (Ts): Introduced using the corresponding sulfonyl chlorides, these groups are robust and render the N-H proton less acidic. They are typically removed under reductive conditions.

Acetyl (Ac): While it can be used as a protecting group, its electron-withdrawing nature deactivates the indole ring. researchgate.net

The introduction of these groups generally follows standard N-alkylation or N-acylation procedures. Protecting the nitrogen atom can also improve the solubility of the indole derivative and influence the regioselectivity of subsequent reactions on the carbocyclic ring. researchgate.net

Protecting GroupAbbreviationReagent for IntroductionCleavage Conditions
tert-ButoxycarbonylBoc(Boc)₂O, DMAPTrifluoroacetic acid (TFA) or HCl
BenzenesulfonylBsBenzenesulfonyl chloride, BaseMg/MeOH or Na/Hg
TosylTsp-Toluenesulfonyl chloride, BaseReductive cleavage (e.g., Mg, NaBH₄)
BenzylBnBenzyl bromide, BaseCatalytic Hydrogenolysis (H₂, Pd/C)

Transformations Involving the Methyl Groups

The methyl groups at the C5 and C7 positions of the indole ring are generally less reactive than the heterocyclic portion or the nitro group. However, under specific conditions, they can undergo chemical transformations. The reactivity of these methyl groups is influenced by the electronic nature of the aromatic ring system. In 3,5-dialkyl-4-nitroisoxazoles, a related heterocyclic system, the methyl group at the 5-position is activated by the adjacent nitro group and can participate in condensation and addition reactions. researchgate.net A similar activation may be possible for the methyl groups on the this compound ring, particularly the C5-methyl group, which is para to the nitro group.

Potential reactions could include:

Oxidation: Strong oxidizing agents could potentially oxidize the methyl groups to carboxylic acids, although this might also affect the indole ring.

Halogenation: Radical halogenation, for instance with N-bromosuccinimide (NBS) using a radical initiator, could lead to the formation of bromomethyl derivatives. These derivatives would be valuable intermediates for further functionalization.

Condensation: If the methyl groups are sufficiently activated, they might undergo condensation reactions with aldehydes or other electrophiles under basic conditions.

These transformations are less common for simple methylindoles and would likely require specific and carefully controlled reaction conditions to achieve selectivity without degrading the sensitive indole nucleus.

Oxidation Reactions

The oxidation of indoles can lead to a variety of products, with the outcome largely dependent on the reaction conditions and the substitution pattern of the indole ring. The presence of the electron-withdrawing nitro group at the C4-position of this compound significantly deactivates the molecule towards oxidative processes compared to unsubstituted or alkyl-substituted indoles. This deactivation stems from the reduced electron density of the π-system, making it less susceptible to attack by oxidizing agents.

Theoretical calculations on substituted indoles have shown that electron-withdrawing substituents alter the spin density distribution in the corresponding radical cations formed during oxidation. rsc.org This suggests that if oxidation of this compound were to occur, the reaction mechanism and the resulting product distribution would be significantly influenced by the electronic effects of the substituents.

Table 1: Predicted Influence of Substituents on the Oxidation of this compound

SubstituentPositionElectronic EffectPredicted Impact on Oxidation
4-NitroC4Strong Electron-WithdrawingDeactivation of the indole ring, requiring stronger oxidizing agents.
5-MethylC5Electron-DonatingPartial activation of the benzene ring, may influence regioselectivity.
7-MethylC7Electron-DonatingPartial activation of the benzene ring, may influence regioselectivity.

Functionalization via Radical Pathways

Radical reactions of indoles offer a complementary approach to functionalization compared to traditional ionic pathways. The regioselectivity of radical additions to the indole ring is often different from that of electrophilic additions. While electrophiles typically attack the C3 position of the indole ring, electron-deficient radicals have been shown to preferentially add to the C2 position. nih.gov

This shift in regioselectivity is attributed to the formation of a more stable radical intermediate. Addition of an electron-deficient radical at C2 results in a radical intermediate that benefits from benzylic-type stabilization. nih.gov In the context of this compound, the presence of the nitro group would further favor the addition of electron-deficient radicals. The electron-withdrawing nature of the nitro group lowers the energy of the radical intermediate formed upon attack at the C2 position.

Although specific experimental data on the radical functionalization of this compound is not available, general principles of radical reactivity of indoles can be applied. The reaction would likely be initiated by a radical initiator, generating a reactive radical species that then adds to the indole nucleus. The methyl groups at positions 5 and 7 are not expected to significantly alter the preference for C2 attack by electron-deficient radicals, as this is primarily governed by the electronic properties of the pyrrole ring and the stability of the resulting radical intermediate.

The mechanism of such a reaction would involve the initial addition of a radical to the C2 position of the indole ring, forming a stabilized radical intermediate. This intermediate can then be further oxidized and subsequently deprotonated to restore aromaticity, leading to the C2-functionalized indole product. nih.gov

Table 2: Predicted Reactivity of this compound in Radical Reactions

Reaction TypePreferred Position of AttackRationalePotential Products
Addition of Electron-Deficient RadicalsC2Formation of a stabilized benzylic-type radical intermediate.2-Substituted-5,7-dimethyl-4-nitro-1H-indoles
Hydrogen Atom AbstractionN-HFormation of an indolyl radical, though less likely to be the primary pathway for functionalization compared to radical addition.N-centered radical species

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Detailed NMR spectral data for 5,7-dimethyl-4-nitro-1H-indole is not available in the reviewed literature. A proper analysis would involve the following techniques:

An analysis of the proton NMR spectrum would be expected to reveal distinct signals for the aromatic protons on the indole (B1671886) ring system, the protons of the two methyl groups, and the N-H proton. The chemical shifts and coupling patterns would be influenced by the electron-withdrawing nitro group and the electron-donating methyl groups.

Interactive Data Table: Expected ¹H NMR Data (Hypothetical)

Proton Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-1 (N-H) - Broad Singlet -
H-2 - - -
H-3 - - -
H-6 - Singlet -
5-CH₃ - Singlet -
7-CH₃ - Singlet -

No experimental data is available to populate this table.

The carbon-13 NMR spectrum would provide information on the number of unique carbon environments. The positions of the signals would be characteristic of the sp²-hybridized carbons of the aromatic rings and the sp³-hybridized carbons of the methyl groups. The nitro and methyl substituents would cause predictable upfield and downfield shifts for the carbons of the benzene (B151609) portion of the indole ring.

Interactive Data Table: Expected ¹³C NMR Data (Hypothetical)

Carbon Atom Expected Chemical Shift (ppm)
C-2 -
C-3 -
C-3a -
C-4 -
C-5 -
C-6 -
C-7 -
C-7a -
5-CH₃ -
7-CH₃ -

No experimental data is available to populate this table.

Two-dimensional NMR experiments would be essential for the definitive assignment of the proton and carbon signals.

COSY (Correlation Spectroscopy) would establish the connectivity between neighboring protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

Without experimental data, a detailed analysis of these correlations for this compound cannot be performed.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Specific mass spectrometry data for this compound is not present in the surveyed scientific literature.

HRMS would be used to determine the exact mass of the molecular ion, allowing for the calculation of its elemental formula (C₁₀H₁₀N₂O₂). This would serve as a definitive confirmation of the compound's identity.

The fragmentation pattern observed in the mass spectrum would provide structural information. Expected fragmentation pathways could include the loss of the nitro group (NO₂) or a methyl radical (CH₃), leading to the formation of characteristic fragment ions that would support the proposed structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique utilized to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation by the sample, a spectrum is generated that reveals the characteristic vibrational frequencies of its constituent chemical bonds. For this compound, the IR spectrum is expected to display a combination of absorption bands corresponding to the indole ring system, the nitro group, and the methyl substituents.

The presence of the nitro (NO₂) group is typically confirmed by two strong and distinct absorption bands in the IR spectrum. orgchemboulder.comspectroscopyonline.com The asymmetrical stretching vibration of the N-O bond in aromatic nitro compounds generally appears in the range of 1550-1475 cm⁻¹, while the symmetrical stretching vibration is observed at a lower wavenumber, typically between 1360-1290 cm⁻¹. orgchemboulder.com These intense absorptions are a direct result of the large change in dipole moment associated with the stretching of the polar N-O bonds. spectroscopyonline.com

The indole moiety presents several characteristic vibrational modes. A key feature is the N-H stretching vibration, which for a non-hydrogen-bonded indole typically appears as a sharp band around 3400 cm⁻¹. researchgate.netresearchgate.net The aromatic C-H stretching vibrations of the indole ring are expected in the region of 3100-3000 cm⁻¹. vscht.cz Furthermore, the C-C stretching vibrations within the aromatic rings give rise to bands in the 1600-1450 cm⁻¹ region. researchgate.net The presence of methyl groups will be indicated by C-H stretching vibrations just below 3000 cm⁻¹ and bending vibrations around 1465 cm⁻¹ and 1378 cm⁻¹. vscht.cz

The expected characteristic IR absorption frequencies for this compound are summarized in the table below.

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Nitro (Ar-NO₂)Asymmetric Stretch1550 - 1475
Nitro (Ar-NO₂)Symmetric Stretch1360 - 1290
Indole (N-H)N-H Stretch~3400
Indole (Ar-C-H)C-H Stretch3100 - 3000
Methyl (-CH₃)C-H Stretch3000 - 2850
Indole (C=C)Aromatic Ring Stretch1600 - 1450

X-ray Crystallography for Absolute Stereochemistry and Conformation

While spectroscopic methods provide valuable information about functional groups and connectivity, X-ray crystallography offers an unambiguous determination of the three-dimensional atomic arrangement of a molecule in the solid state. uq.edu.aurigaku.com This technique is indispensable for confirming the absolute stereochemistry and understanding the conformational preferences of a molecule.

The process of determining the crystal structure of this compound would begin with the growth of a high-quality single crystal. excillum.com This crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal, producing a unique diffraction pattern of spots of varying intensities. azolifesciences.com

The positions and intensities of these diffracted spots are meticulously measured. This data is then used to calculate an electron density map of the repeating unit cell of the crystal. From this map, the positions of the individual atoms can be determined, and a three-dimensional model of the molecule is constructed. rigaku.com The final refinement of this model provides precise bond lengths, bond angles, and torsion angles, offering a definitive structural elucidation.

The arrangement of molecules within the crystal, known as the crystal packing, is governed by a variety of intermolecular forces. ias.ac.in For this compound, several types of interactions are anticipated to play a crucial role in its solid-state assembly.

The presence of the N-H group in the indole ring provides a hydrogen bond donor, which can form hydrogen bonds with the oxygen atoms of the nitro group of a neighboring molecule (N-H···O). nih.govnih.gov Such interactions are highly directional and significantly influence the crystal packing.

Theoretical and Computational Studies of 5,7 Dimethyl 4 Nitro 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. For 5,7-dimethyl-4-nitro-1H-indole, these calculations would provide insights into its stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Molecular Orbitals

The electronic structure of this compound is characterized by the delocalized π-system of the indole (B1671886) ring, influenced by the electron-donating methyl groups at positions 5 and 7, and the strong electron-withdrawing nitro group at position 4. Calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

A hypothetical representation of these properties is presented in the table below.

Molecular OrbitalEnergy (eV) (Illustrative)Description
HOMO-6.2Primarily localized on the indole ring, with contributions from the methyl groups.
LUMO-2.5Predominantly centered on the nitro group and the adjacent aromatic carbons.
HOMO-LUMO Gap3.7Suggests moderate chemical reactivity.

Energy Minimization and Conformational Analysis

Energy minimization calculations are performed to determine the most stable three-dimensional structure of the molecule. For this compound, the primary conformational flexibility would involve the orientation of the nitro group relative to the indole plane and the rotation of the methyl groups. While the indole ring itself is rigid, slight puckering can occur. Computational methods like Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*) would be employed to find the global energy minimum.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a time-resolved picture of a molecule's behavior, offering insights into its dynamics and interactions with its environment.

Dynamics of Intramolecular Interactions

MD simulations can reveal the vibrational modes and conformational changes of this compound over time. This includes the fluctuation of bond lengths and angles, as well as the rotational dynamics of the nitro and methyl groups. These internal motions are important for understanding the molecule's flexibility and how it might interact with biological targets.

Solvent Effects on Molecular Behavior

The behavior of this compound can be significantly influenced by the solvent. MD simulations using explicit solvent models (e.g., water) can elucidate how solvent molecules arrange around the solute and how this affects its conformation and electronic properties. The polar nitro group would be expected to form hydrogen bonds with protic solvents, which could influence its orientation and reactivity.

Structure-Activity Relationship (SAR) Modeling Approaches

Structure-activity relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity. For nitroindoles, SAR studies have often focused on their mutagenic or anticancer properties.

In the context of this compound, SAR studies have indicated that the presence of a nitro group at the C4 position generally results in weakly or non-mutagenic compounds. nih.gov This is in contrast to nitro groups at other positions, such as C2, C5, or C6, which can confer measurable mutagenic activity. nih.gov The methyl groups at positions 5 and 7 would also modulate the electronic properties and steric bulk of the molecule, further influencing its biological interactions. For instance, in a series of 5-nitroindole (B16589) derivatives, substitutions on the indole core were found to be crucial for their binding affinity to biological targets like G-quadruplex DNA. nih.govresearchgate.net

A hypothetical SAR table for a class of substituted 4-nitroindoles is presented below to illustrate the concept.

R5-GroupR7-GroupBiological Activity (IC50 in µM) (Illustrative)
HH>100
CH3H50
HCH365
CH3CH330

This table illustrates how substitutions could potentially influence the biological activity of the 4-nitroindole (B16737) scaffold.

Ligand-Based Drug Design Principles

Ligand-based drug design (LBDD) methods are utilized when the three-dimensional structure of the biological target is unknown or poorly characterized. nih.gov These approaches rely on analyzing the properties of a set of molecules that are known to interact with the target to derive a model that explains their activity. nih.gov

Pharmacophore Modeling

A pharmacophore is an abstract representation of the key steric and electronic features necessary for a molecule to exert a specific biological effect. For this compound, a pharmacophore model would be constructed based on its distinct chemical features:

Hydrogen Bond Donor: The indole N-H group.

Hydrogen Bond Acceptor: The oxygen atoms of the nitro (-NO2) group.

Aromatic Ring: The bicyclic indole core.

Hydrophobic Features: The two methyl (-CH3) groups.

By comparing the 3D arrangement of these features in a series of active and inactive indole analogues, a common pharmacophore hypothesis can be generated. nih.gov This model serves as a 3D query to screen virtual libraries for new compounds with potentially similar biological activity.

Quantitative Structure-Activity Relationship (QSAR)

QSAR studies aim to establish a mathematical correlation between the chemical properties of a series of compounds and their biological activities. For a series of analogues of this compound, various physicochemical descriptors would be calculated to build a predictive QSAR model. These descriptors quantify properties such as hydrophobicity, electronics, and sterics.

Interactive Table 1: Hypothetical QSAR Descriptors for a Series of Indole Analogues

This table presents a hypothetical dataset to illustrate the types of descriptors used in a QSAR study. The biological activity values (pIC50) are for illustrative purposes only.

CompoundStructureLogP (Hydrophobicity)Molar RefractivityDipole Moment (Debye)pIC50 (Hypothetical)
Analog 1 This compound3.1055.25.86.5
Analog 2 5-methyl-4-nitro-1H-indole2.5750.65.66.1
Analog 3 4-nitro-1H-indole2.0445.95.45.8
Analog 4 5,7-dimethyl-1H-indole2.8551.52.14.2

Receptor-Based Drug Design Principles

Receptor-based drug design, or structure-based drug design (SBDD), is employed when the 3D structure of the target protein or macromolecule has been determined, typically through methods like X-ray crystallography or NMR spectroscopy. derpharmachemica.com

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. frontiersin.org A 3D model of this compound would be placed into the binding site of a target protein, and a scoring function would be used to estimate the strength of the interaction (binding energy).

The docking simulation would identify key potential interactions:

Hydrogen Bonding: The indole N-H could act as a donor to a backbone carbonyl or acidic residue (e.g., Asp, Glu) in the protein. The nitro group's oxygens could act as acceptors for hydrogen bonds from residues like Gln, Asn, or Tyr. nih.gov

π-π Stacking: The aromatic indole ring could form stacking interactions with aromatic residues such as Phe, Tyr, or His in the active site. nih.gov

Hydrophobic Interactions: The 5- and 7-methyl groups would likely occupy hydrophobic pockets within the binding site, interacting with nonpolar amino acid residues.

The results of docking studies can guide the chemical modification of the ligand to improve its binding affinity and selectivity. For instance, if a nearby pocket is unfilled, the indole scaffold could be modified to include a substituent that favorably occupies that space.

Molecular Dynamics (MD) Simulations

Following docking, MD simulations can be performed to analyze the stability and dynamics of the ligand-receptor complex over time. These simulations model the movement of every atom in the system, providing insights into the flexibility of the binding pocket and the conformational changes that occur upon ligand binding. This can help validate the docking pose and provide a more accurate estimation of binding free energy.

Interactive Table 2: Hypothetical Molecular Docking Results for this compound

This table illustrates potential outputs from a molecular docking study against a hypothetical protein target. The values and residues are for exemplary purposes.

ParameterValue/Description
Target Protein Hypothetical Kinase XYZ
Binding Site ATP-binding pocket
Docking Score (kcal/mol) -8.5
Predicted Binding Affinity (Ki) 150 nM
Key Hydrogen Bond Interactions Indole N-H with Asp145; Nitro O1 with Gln88
Key Hydrophobic Interactions 5-Methyl with Leu25; 7-Methyl with Val78
Key Aromatic Interactions Indole Ring with Phe80 (π-π stacking)
Predicted Conformation Planar indole core with nitro group slightly twisted

Biological and Pharmacological Research Applications of 5,7 Dimethyl 4 Nitro 1h Indole

Role as an Intermediate in Medicinal Chemistry

5,7-Dimethyl-4-nitro-1H-indole serves as a valuable building block in the synthesis of more complex molecules with potential therapeutic activities. Its utility in medicinal chemistry stems from the reactivity of the indole (B1671886) core and the versatile nature of the nitro group, which can be chemically modified to introduce diverse functionalities.

The indole ring system is a privileged structure in drug discovery, present in a wide range of pharmaceuticals with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents. mdpi.combrightfocus.orgnih.govbmctoday.netresearchgate.net The nitro group on the this compound molecule is a key functional group that can be readily transformed into other substituents, making it an excellent starting point for the synthesis of a variety of biologically active indole derivatives.

For instance, the reduction of the nitro group to an amine is a common and pivotal step in the synthetic pathway to generate a new class of compounds. This amino intermediate can then undergo a multitude of chemical reactions, such as acylation, alkylation, or sulfonylation, to produce a library of novel indole derivatives. These derivatives can then be screened for their biological activities against various therapeutic targets.

A notable example of the utility of nitroindoles as precursors is in the development of anticancer agents. Research has shown that certain 5-nitroindole (B16589) derivatives can act as binders to the c-Myc G-quadruplex, a DNA structure implicated in cancer, leading to the downregulation of the c-Myc oncogene and inducing cell-cycle arrest in cancer cells. chemdiv.combioworld.com While these studies did not specifically use this compound, they highlight the potential of the nitroindole scaffold as a precursor for potent anticancer compounds.

The general synthetic utility of nitroindoles is summarized in the table below:

Precursor CompoundKey TransformationResulting Functional GroupPotential Biological Application
NitroindoleReductionAmineFurther derivatization for various targets
NitroindoleNucleophilic Aromatic SubstitutionVariousIntroduction of diverse functionalities
NitroindoleCyclization ReactionsFused HeterocyclesNovel therapeutic scaffolds

The concept of a molecular scaffold is central to modern drug discovery. A scaffold is a core chemical structure that can be systematically decorated with different functional groups to create a library of related compounds. This library can then be screened to identify molecules with optimal activity, selectivity, and pharmacokinetic properties. The this compound molecule represents a promising scaffold for the discovery of new drugs.

The indole core provides a rigid framework that can be oriented in three-dimensional space to interact with biological targets. The dimethyl and nitro substituents on the benzene (B151609) ring of the indole nucleus offer specific points for modification, allowing for the fine-tuning of the molecule's properties. The methyl groups can influence the lipophilicity and steric interactions of the molecule, while the nitro group, as mentioned earlier, is a versatile handle for chemical diversification.

The potential of the indole scaffold in drug discovery is vast, with indole-based drugs being used to treat a wide range of conditions. mdpi.combrightfocus.orgnih.govbmctoday.netresearchgate.net The systematic modification of the this compound scaffold could lead to the discovery of novel compounds with improved therapeutic profiles for various diseases.

Investigations into Complement Pathway Modulation

The complement system is a complex network of proteins that plays a crucial role in the immune system's defense against pathogens. However, the dysregulation of this system can lead to inflammation and tissue damage, contributing to the pathogenesis of a variety of diseases. The alternative pathway of the complement system is a key amplification loop, and its modulation represents a promising therapeutic strategy.

Recent research has identified derivatives of this compound as potential modulators of the alternative complement pathway. While the user's query specifically mentions Complement Factor B, the available research points towards the inhibition of Complement Factor D. Factor D is a serine protease that cleaves Factor B, leading to the formation of the C3 convertase, a key enzyme in the amplification of the complement cascade. Therefore, the inhibition of Factor D effectively inhibits the activity of Factor B.

A patent application has disclosed a series of compounds, including N-(4,5-Dihydro-1H-imidazol-2-yl)-5,7-dimethyl-1H-indol-4-amine, which is synthesized from a this compound precursor, as inhibitors of complement factor D. google.com By inhibiting Factor D, these compounds can prevent the cleavage of Factor B and thereby block the amplification of the alternative complement pathway. This mechanism of action offers a targeted approach to downregulate an overactive complement system.

The key steps in the alternative complement pathway and the point of inhibition are outlined below:

StepEnzyme/FactorSubstrateProductRole of Inhibitor
1Complement Factor D Complement Factor BBa and BbInhibits this step
2C3bBb (C3 Convertase)C3C3a and C3bPrevents formation of C3 convertase
3Amplification LoopMore C3b generatedExponential increase in complement activationHalts the amplification

The dysregulation of the alternative complement pathway is implicated in a range of inflammatory and autoimmune diseases. The development of inhibitors of key components of this pathway, such as Factor D and Factor B, holds significant therapeutic promise. nih.govnih.gov

Age-related macular degeneration (AMD) is a leading cause of irreversible blindness in the elderly. A growing body of evidence suggests that chronic inflammation and dysregulation of the complement system play a central role in the pathogenesis of AMD. mdpi.combrightfocus.orgnih.govjci.orgnih.gov Genetic studies have identified associations between polymorphisms in genes encoding complement proteins, including Factor B, and the risk of developing AMD. mdpi.com

The inhibition of the alternative complement pathway is therefore a major focus of research for the treatment of AMD, particularly the dry form of the disease, for which there are limited treatment options. Several therapeutic agents targeting different components of the complement cascade, including Factor D and Factor B, are in various stages of clinical development for AMD. mdpi.combrightfocus.orgresearchgate.net The potential of this compound derivatives as Factor D inhibitors suggests that this class of compounds could be explored for the treatment of complement-mediated ophthalmic diseases like AMD. By dampening the excessive complement activation in the retina, these inhibitors could potentially slow down the progression of the disease and preserve vision.

Therapeutic Potential in Complement-Mediated Diseases

Autoimmune Diseases (e.g., Rheumatoid Arthritis, Systemic Lupus Erythematosus)

Currently, there is no publicly available scientific literature detailing direct research on the application of this compound in the context of autoimmune diseases such as rheumatoid arthritis or systemic lupus erythematosus. However, it is noteworthy that this compound has been cited as a chemical intermediate in the synthesis of piperidinyl-indole derivatives. google.comgoogle.comgoogleapis.com These derivatives have been investigated for their potential as inhibitors of complement factor B, a key component of the alternative complement pathway. google.comgoogle.comgoogleapis.com The complement system is a part of the immune system that is implicated in the pathogenesis of several autoimmune diseases. While this suggests a potential, indirect link to the field of autoimmune research, direct studies on this compound for these conditions have not been identified.

Explorations in Antimicrobial Activities

Antibacterial Spectrum and Mechanisms

Direct studies on the antibacterial spectrum and mechanisms of this compound are not available in the current body of scientific literature. However, the broader class of indole derivatives has been a subject of interest in antimicrobial research. Various substituted indoles have been reported to exhibit activity against a range of bacterial strains. For instance, certain indole-based derivatives have shown potential against methicillin-resistant Staphylococcus aureus (MRSA). The general mechanism for some nitroaromatic compounds involves the reduction of the nitro group within the bacterial cell, leading to the formation of toxic reactive nitrogen species that can damage DNA and other critical biomolecules. It is important to emphasize that these findings pertain to the general class of indole and nitroaromatic compounds, and not specifically to this compound.

Antifungal Properties

Similar to its antibacterial activity, there is no specific research on the antifungal properties of this compound. Nevertheless, the indole scaffold is present in many compounds that have been investigated for antifungal activity. For example, some synthetic 1H-indole-4,7-diones have demonstrated activity against fungal species such as Candida krusei, Cryptococcus neoformans, and Aspergillus niger. The potential for indole derivatives to act as antifungal agents is an area of ongoing research, but data specific to the this compound derivative is not currently available.

Anticancer Research Applications

Antiproliferative Effects on Cancer Cell Lines

There is no direct published research on the antiproliferative effects of this compound on specific cancer cell lines. However, the parent structure, indole, and particularly nitro-substituted indoles, have been a focus of anticancer research. For example, various 5-nitroindole derivatives have been synthesized and evaluated for their ability to inhibit the proliferation of cancer cells. Some of these compounds have shown activity against cell lines such as HeLa by targeting cellular components like c-Myc G-quadruplex DNA. nih.govresearchgate.net These studies on related compounds suggest that the nitroindole scaffold may have potential in the development of anticancer agents, but specific data for this compound is not documented in the available literature.

Apoptosis Induction and Cell Cycle Modulation

There is no available scientific literature detailing the effects of this compound on apoptosis induction or cell cycle modulation in any cell lines. While related nitroindole scaffolds have been shown to induce cell cycle arrest and promote cell death in cancer cells, these findings cannot be attributed to this compound without specific experimental evidence. nih.govd-nb.infonih.govresearchgate.net

Other Potential Biological Activities

No studies have been published investigating the anti-inflammatory properties of this compound. The broader class of indole-containing molecules has been a source of significant interest in the development of anti-inflammatory agents, but research has not yet extended to this specific compound. chesci.comnih.govchemrxiv.org

The antioxidant potential of this compound has not been evaluated in any publicly available research. While the indole nucleus is a component of various known antioxidants, the specific antioxidant capacity of this compound remains uninvestigated. mdpi.comnih.gov

Derivatives and Analogs of 5,7 Dimethyl 4 Nitro 1h Indole in Research

Structure-Activity Relationship Studies of Substituted Indoles

The indole (B1671886) scaffold is a versatile pharmacophore found in numerous biologically active compounds. researchgate.netnitw.ac.in The therapeutic potential of indole derivatives is heavily influenced by the nature and position of substituents on the indole ring system. SAR studies are crucial in medicinal chemistry for optimizing lead compounds to enhance efficacy and selectivity. For nitro-substituted indoles, SAR investigations typically focus on three key areas: the indole nitrogen (N1), the benzene (B151609) portion of the bicyclic system, and the nitro group itself.

Modifications at the Indole Nitrogen

The nitrogen atom at the N1 position of the indole ring is a common site for chemical modification to explore SAR. nih.gov Altering the substituent at this position can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties, including binding affinity to biological targets.

N-Alkylation and N-Arylation: The introduction of alkyl or aryl groups at the N1 position can modulate the compound's lipophilicity and steric profile. Studies on various indole derivatives have shown that N-substitution can lead to enhanced biological activity. For instance, in a series of Mcl-1 inhibitors, a novel N-substituted indole scaffold was discovered, where modifications to the hydrophobic tail attached to the nitrogen were crucial for binding affinity. nih.govx-mol.com The most potent compound from this study featured a 3-(4-methoxyphenoxy)propyl group on the indole nitrogen, achieving a Ki value of 110 nM. nih.gov

Substitutions on the Benzene Ring of the Indole

The benzene ring of the indole nucleus offers multiple positions (C4, C5, C6, C7) for substitution, allowing for fine-tuning of a compound's electronic and steric properties. The specific substitution pattern of 5,7-dimethyl-4-nitro-1H-indole—with two electron-donating methyl groups and one electron-withdrawing nitro group—suggests a complex interplay of effects.

Electron-Withdrawing and Donating Groups: The reactivity of the benzene ring towards electrophilic substitution is heavily influenced by the existing substituents. libretexts.orgmsu.edu Activating groups, like the methyl groups at C5 and C7, generally increase the electron density of the ring and direct new substituents to ortho and para positions. Conversely, deactivating groups, such as the nitro group at C4, decrease the ring's electron density and direct incoming groups to the meta position. libretexts.org

Influence of Substituent Position: The biological activity of indole derivatives is highly dependent on the location of substituents.

C4-Substitution: A nitro group at the C4 position, as seen in the target compound, is known to be a strong electron-withdrawing group. nih.gov Studies on the mutagenic activities of nitroindoles showed that a nitro group at C4 or C7 resulted in only weak or no mutagenic effects in Salmonella typhimurium, whereas nitro groups at C5 or C6 conferred measurable activity.

C5-Substitution: The C5 position is a frequent site for modification. In one study, 2-(4-aminosulfonyl phenyl)-3-phenyl-5-chloro indole derivatives showed increased in vitro antimalarial activity compared to their unsubstituted analogues. researchgate.net However, the presence of chloro, fluoro, amine, methoxy, or hydroxy groups at the C5 position led to diminished activity in that particular series. researchgate.net

C7-Substitution: The C7 position, adjacent to the indole nitrogen, offers another point for modification. The presence of a methyl group at C7, as in this compound, can provide steric hindrance and influence the conformation of N1 substituents.

Alterations to the Nitro Group

The nitro group is a key functional group known for its strong electron-withdrawing properties and its role as a pharmacophore and, sometimes, a toxicophore. nih.gov Its modification or replacement is a common strategy in medicinal chemistry to modulate activity and improve safety profiles.

Reduction to Amino Group: A primary transformation of the nitro group is its reduction to an amine. This conversion dramatically changes the electronic properties of the substituent from strongly electron-withdrawing to strongly electron-donating. This can have a profound impact on biological activity. For example, the reduction of deactivating nitro groups on an aromatic ring can convert them into activating amino groups. msu.edu This transformation is a key step in many synthetic pathways and can be used to generate new analogues for biological testing. rsc.org

Replacement with Other Functional Groups: Replacing the nitro group with other functionalities, such as halogens, cyano, or sulfonyl groups, allows for a systematic probing of the electronic and steric requirements for biological activity at the C4 position. Each new group imparts different properties, helping to build a comprehensive SAR profile. The nitro group's ability to act as a hydrogen bond acceptor and its involvement in redox reactions within cells are critical aspects of its function that would be lost or altered upon replacement. nih.gov

The following table summarizes the general effects of substitutions on the indole ring based on findings from various research studies on analogous compounds.

Modification SiteType of SubstitutionGeneral Effect on PropertiesExample Biological Activity Affected
Indole Nitrogen (N1) Alkylation/ArylationModulates lipophilicity and steric bulkMcl-1 Inhibition nih.govx-mol.com
Acylation/SulfonylationIncreases electron-withdrawing characterAntifungal nih.gov
Benzene Ring C4-NitroStrong electron-withdrawal, potential H-bond acceptorMutagenicity
C5-Methyl/ChloroModulates electronics and lipophilicityAntimalarial researchgate.net
C7-MethylProvides steric bulk near N1(Predicted to influence N1 substituent conformation)
Nitro Group (C4) Reduction to AmineConverts from electron-withdrawing to donating(General strategy to alter activity) msu.edu
ReplacementSystematically varies steric/electronic properties(General SAR strategy)

Synthesis and Evaluation of Novel Analogues

The development of novel analogues of this compound is essential for exploring its therapeutic potential and building a detailed SAR profile. High-throughput synthesis and screening techniques are invaluable in this endeavor, allowing for the rapid generation and evaluation of large numbers of compounds. organic-chemistry.org

Combinatorial Chemistry Approaches

Combinatorial chemistry provides a powerful platform for the synthesis of large libraries of structurally related indole derivatives. organic-chemistry.org These libraries can be designed to systematically vary substituents at different positions of the indole scaffold, enabling a comprehensive exploration of the chemical space around the parent molecule.

For instance, a library of highly substituted indoles can be generated using palladium-catalyzed coupling reactions. nih.gov A common strategy involves the synthesis of a key intermediate, such as a 3-iodoindole, which can then undergo further diversification through reactions like Sonogashira and Suzuki couplings to introduce a wide range of substituents at the C3 position. This approach has been successfully applied to generate diverse libraries for drug discovery programs. nih.gov DNA-encoded library (DEL) technology represents a cutting-edge combinatorial approach, enabling the synthesis and screening of billions of molecules. Recently, an on-DNA synthesis of multisubstituted indoles was developed, further expanding the toolkit for creating vast and diverse indole libraries. acs.org

Parallel Synthesis Methodologies

Parallel synthesis is a technique often used in conjunction with combinatorial chemistry to produce libraries of discrete compounds in a spatially separated manner, typically in microtiter plates. This method facilitates the rapid synthesis and purification of sufficient quantities of each analogue for biological screening. nih.gov

An example of this approach is the parallel synthesis of a combinatorial library of 3-(2-indolyl)piperidines and 2-phenyl indoles, which were designed as inhibitors of the ZipA-FtsZ protein-protein interaction, a target for antibacterial therapy. nih.gov Similarly, piperazine-tethered thiazole compounds have been created using parallel synthesis to generate candidates with antiplasmodial activity. mdpi.com These methodologies could be adapted to synthesize analogues of this compound by using the core molecule as a starting scaffold and introducing diverse building blocks at the N1 position or by modifying the functional groups on the benzene ring. The evaluation of these synthesized libraries against various biological targets would then provide the crucial data needed to establish a robust SAR for this class of compounds.

Pharmacological Profiling of Derivatives

The pharmacological assessment of novel chemical entities is a critical phase in the drug discovery pipeline, designed to characterize their biological effects and establish a preliminary understanding of their therapeutic potential. For derivatives of the this compound scaffold, this process involves a tiered approach, beginning with high-throughput in vitro screening to identify initial hits and progressing to more complex in vivo models for promising candidates.

In Vitro Assay Development and Screening

The initial step in evaluating the pharmacological properties of this compound derivatives involves the development and implementation of specific in vitro assays. These assays are designed to measure the biological activity of the compounds against specific molecular targets or in cellular models of disease.

A significant area of research has been the development of substituted 5-nitroindole (B16589) derivatives as potential anticancer agents that target G-quadruplexes (G4) in the promoter region of the c-Myc gene. nih.govd-nb.info The c-Myc oncogene is a key regulator of cell proliferation, and its overexpression is a hallmark of many human cancers. Stabilization of the G-quadruplex structure in its promoter can suppress its transcription, thus providing a therapeutic strategy.

Researchers have synthesized series of molecules based on a pyrrolidine-substituted 5-nitroindole scaffold to screen for their ability to bind to and stabilize the c-Myc G-quadruplex. nih.govd-nb.info The screening process often employs biophysical and biological analyses:

Fluorescence Intensity Titrations and Microscale Thermophoresis (MST): These techniques are utilized to assess the binding affinity of the synthesized compounds to the c-Myc promoter G-quadruplex. d-nb.info

Antiproliferative Assays: The anti-proliferation effects of these derivatives are commonly investigated using cell-based assays, such as the Alamar blue assay, against various human cancer cell lines. nih.gov

In one such study, two lead compounds from a series of pyrrolidine-substituted 5-nitroindoles demonstrated significant antiproliferative activity against human HeLa cancer cells. nih.gov These compounds were found to downregulate the mRNA and protein levels of c-Myc. nih.gov Furthermore, cellular studies revealed that treatment with these compounds led to a prominent sub-G1/G1 phase arrest in the cell cycle. nih.gov The anticancer activity was also linked to the generation of reactive oxygen species (ROS) within the cancerous cells. nih.gov Notably, the most promising compounds did not show significant growth inhibition of normal kidney epithelial cells, suggesting a degree of selectivity for cancer cells. nih.gov

Table 1: In Vitro Anticancer Activity of Selected 5-Nitroindole Derivatives
CompoundTarget Cell LineIC₅₀ (μM)Observed Mechanism of Action
5-Nitroindole Derivative 5HeLa5.08 ± 0.91c-Myc stabilization, Reactive Oxygen Species (ROS) generation, Sub-G1/G1 phase cell cycle arrest. nih.gov
5-Nitroindole Derivative 7HeLa5.89 ± 0.73c-Myc stabilization, Reactive Oxygen Species (ROS) generation, Sub-G1/G1 phase cell cycle arrest. nih.gov

In Vivo Efficacy Studies

Following promising in vitro results, select derivatives may advance to in vivo efficacy studies to evaluate their therapeutic potential in a living organism. These studies are crucial for understanding how a compound behaves in a complex biological system.

For instance, a series of indole nitroolefin derivatives were identified as covalent inhibitors of Glutathione (B108866) Peroxidase 4 (GPX4), an enzyme that plays a critical role in preventing a form of iron-dependent cell death known as ferroptosis. By inhibiting GPX4, these compounds can induce ferroptosis, which has emerged as a promising strategy for cancer therapy. Two lead compounds from this series were found to have a suppressive effect on urological cancer cells in both in vitro and in vivo experiments. nih.gov The in vivo antitumor efficacy was assessed in male C57BL/6 mice bearing subcutaneous RM1 cell tumors. nih.gov

In a separate line of research, the indole derivative 5-methoxy-1,2-dimethyl-3-[(4-nitrophenoxy)methyl]indole-4,7-dione (ES936) was investigated as a specific, mechanism-based inhibitor of NAD(P)H:quinone oxidoreductase 1 (NQO1), an enzyme upregulated in many solid tumors, including pancreatic cancer. researchgate.net In vivo studies were conducted using mice carrying xenograft tumors of the human pancreatic tumor cell line MIA PaCa-2. Treatment with ES936 resulted in a significant difference in the growth rates between the treated and control groups, suggesting its potential as a therapeutic agent for pancreatic cancer. researchgate.net

Table 2: Example of In Vivo Efficacy Data for an Indole Derivative
CompoundCancer ModelAnimal ModelKey In Vivo Finding
Indole Nitroolefin Derivatives (e.g., Compounds 14 and 16)Urological Cancer (RM1 cells)C57BL/6 MiceDemonstrated a suppression effect on tumor growth. nih.gov
ES936Pancreatic Cancer (MIA PaCa-2 xenograft)MiceTreatment led to a significant difference in tumor growth rates compared to control. researchgate.net

Analytical Methodologies for 5,7 Dimethyl 4 Nitro 1h Indole in Complex Matrices

Chromatographic Techniques for Purity and Quantification

Chromatographic methods are fundamental for separating 5,7-dimethyl-4-nitro-1H-indole from impurities, degradation products, and matrix components, enabling accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC) is a robust and versatile technique for the analysis of nitroaromatic compounds like this compound. Reversed-phase HPLC (RP-HPLC) is the most common approach, utilizing a nonpolar stationary phase and a polar mobile phase.

The separation is based on the compound's partitioning between the stationary and mobile phases. The presence of two methyl groups and a nitro group on the indole (B1671886) ring gives the molecule a moderate degree of hydrophobicity, making it well-suited for retention on C18 or C8 columns. The method can be optimized by adjusting the mobile phase composition, typically a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer, often with an acid modifier like formic or trifluoroacetic acid to ensure good peak shape. cetjournal.it Detection is commonly achieved using a UV detector, as the nitroindole chromophore exhibits strong absorbance in the UV-visible range. nih.govacs.org

A typical HPLC method for a related compound, 2,3-Dimethyl-5-nitro-1H-indole, utilizes a C18 column with a mobile phase of acetonitrile and water containing phosphoric acid. researchgate.net For mass spectrometry compatibility, formic acid is a suitable replacement for non-volatile acids. researchgate.net

Table 1: Representative HPLC Parameters for Analysis of this compound
ParameterCondition
ColumnReversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid
GradientStart at 30% B, increase to 95% B over 20 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength~350 nm (based on analogous nitroindoles)
Injection Volume10 µL

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. For this compound, the viability of GC analysis depends on its thermal stability. Nitroaromatic compounds can sometimes be susceptible to thermal degradation in the high temperatures of the GC inlet and column. However, if the compound is sufficiently stable, GC can offer high resolution and sensitivity.

A typical GC method would involve a fused silica (B1680970) capillary column coated with a nonpolar or medium-polarity stationary phase, such as a 5% phenyl-methylpolysiloxane. A temperature-programmed oven is used to elute the compound, and detection is commonly performed with a Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. gcms.cz

Table 2: Proposed Gas Chromatography Parameters
ParameterCondition
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms)
Carrier GasHelium, constant flow rate of 1.2 mL/min
Inlet Temperature250 °C (Split/Splitless mode)
Oven ProgramInitial temp 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 min
DetectorFlame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature300 °C (FID)

Mass Spectrometry for Trace Analysis

Mass Spectrometry (MS) provides unparalleled sensitivity and selectivity, making it the premier technique for trace-level analysis and structural confirmation of this compound. It is typically coupled with a chromatographic inlet (LC or GC) to separate the analyte from the matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantifying low levels of organic molecules in complex biological and environmental samples. nih.gov For this compound, a method can be developed based on principles used for the parent indole compound. nih.govnih.gov

The analysis is typically performed using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. nih.govnih.gov Given that simple indoles can be challenging to ionize via ESI, APCI in positive ion mode may be more effective. nih.gov In the tandem mass spectrometer, the protonated molecule ([M+H]⁺) is selected as the precursor ion. The calculated monoisotopic mass of this compound (C10H10N2O2) is 190.0742 Da, so the [M+H]⁺ precursor ion would be m/z 191.0820. This precursor ion is then fragmented by collision-induced dissociation (CID) to produce characteristic product ions. Plausible fragmentation pathways would include the loss of the nitro group (-46 Da) or successive losses of methyl radicals. By monitoring specific precursor-to-product ion transitions in Multiple Reaction Monitoring (MRM) mode, exceptional selectivity and sensitivity can be achieved. nih.govnih.gov

Table 3: Projected LC-MS/MS Method Parameters
ParameterCondition
Ionization ModeAtmospheric Pressure Chemical Ionization (APCI), Positive
Precursor Ion ([M+H]⁺)m/z 191.1
Product Ions (Examples)Loss of NO₂ (m/z 145.1), Loss of H₂O from nitro group rearrangement (m/z 173.1)
MRM Transitions191.1 → 145.1 (Quantifier), 191.1 → 173.1 (Qualifier)
Collision EnergyTo be optimized (typically 15-30 eV)
LC ConditionsAs described in HPLC section (Table 1)

When coupled with Gas Chromatography, Mass Spectrometry (GC-MS) provides both quantitative data and structural information based on the compound's mass spectrum. The standard ionization technique in GC-MS is Electron Ionization (EI), which is a hard ionization method that produces numerous fragment ions. This fragmentation pattern serves as a chemical fingerprint that can be used for definitive identification by comparison to a spectral library. researchgate.net

The mass spectrum of this compound would be expected to show a prominent molecular ion (M⁺) at m/z 190. Key fragmentation ions would likely correspond to the loss of a nitro group ([M-NO₂]⁺ at m/z 144), a methyl group ([M-CH₃]⁺ at m/z 175), and subsequent fragmentations of the indole ring structure.

Spectrophotometric Methods

UV-Visible spectrophotometry is a simple, cost-effective method that can be used for the quantification of this compound in solutions, provided that interfering substances are not present. The method relies on the principle of the Beer-Lambert law.

Nitroindole isomers are known to exhibit strong and characteristic UV absorption. nih.govacs.org Studies on various nitroindole isomers show that they have broad absorption peaks in the near-UV range, typically between 300 and 400 nm. nih.govuci.edu For instance, 4-nitroindole's absorption extends furthest into the visible range, while 5-nitroindole (B16589) peaks around 322 nm. nih.gov It is expected that this compound would have a maximum absorbance wavelength (λmax) in this region. To perform a quantitative analysis, a calibration curve would be constructed by measuring the absorbance of several standard solutions of known concentrations at the determined λmax.

Table 4: Reported UV Absorbance Maxima for Analogous Nitroindoles
Compoundλmax (nm)Solvent
3-Nitroindole3492-Propanol nih.gov
4-Nitroindole (B16737)~3802-Propanol nih.gov
5-Nitroindole3222-Propanol nih.gov
6-Nitroindole310, 3652-Propanol nih.gov

UV-Vis Spectroscopy for Concentration Determination

UV-Vis spectroscopy is a widely employed technique for the quantitative analysis of aromatic compounds, including indole derivatives. The principle of this method lies in the absorption of ultraviolet or visible light by the molecule, which promotes electrons from the ground state to higher energy orbitals. The wavelength of maximum absorbance (λmax) is characteristic of the compound's electronic structure, while the magnitude of the absorbance is directly proportional to its concentration, as described by the Beer-Lambert law.

For nitro-substituted indoles, the presence of the nitro group and the indole ring system gives rise to distinct absorption bands in the UV-Vis spectrum. While specific experimental data for this compound is not extensively documented in publicly available literature, the spectroscopic properties can be inferred from related structures like 4-nitro-indole-3-carboxaldehyde and other 5-nitroindole derivatives. nih.govresearchgate.net Typically, nitro-aromatic compounds exhibit strong absorption due to π → π* and n → π* electronic transitions.

The determination of this compound concentration in a sample would involve scanning the UV-Vis spectrum to identify its λmax. Subsequently, a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at this wavelength. The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Hypothetical UV-Vis Absorption Data for this compound in Ethanol

Concentration (µM) Absorbance at λmax (e.g., 350 nm)
1 0.12
5 0.60
10 1.20
15 1.80

Note: This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not found in the searched literature.

When dealing with complex matrices, such as biological fluids or environmental samples, sample preparation is a critical step to remove interfering substances that may also absorb in the same UV-Vis region. Techniques like liquid-liquid extraction, solid-phase extraction, or chromatographic separation (e.g., HPLC) may be necessary prior to spectroscopic analysis to ensure accurate quantification.

Fluorimetry for Specific Applications

Fluorimetry, or fluorescence spectroscopy, is another powerful analytical technique that can offer higher sensitivity and selectivity compared to UV-Vis spectroscopy for certain compounds. This method is based on the phenomenon of fluorescence, where a molecule absorbs light at a specific wavelength (excitation) and then emits light at a longer wavelength (emission). The intensity of the emitted light is typically proportional to the concentration of the fluorescent compound.

The fluorescence properties of a molecule are highly dependent on its chemical structure. While many indole derivatives are known to be fluorescent, the presence of a nitro group, which is an electron-withdrawing group, can significantly influence or even quench fluorescence. researchgate.net However, some nitro-aromatic compounds do exhibit fluorescence, or they can be chemically modified to produce a fluorescent derivative.

For this compound, fluorimetric analysis would first require the determination of its excitation and emission wavelengths. A spectrofluorometer would be used to identify the optimal wavelengths that provide the highest emission intensity. Similar to UV-Vis spectroscopy, a calibration curve would be generated using standard solutions to correlate fluorescence intensity with concentration.

The high sensitivity of fluorimetry makes it particularly suitable for applications where the target analyte is present at very low concentrations. Furthermore, the specificity of fluorescence can be enhanced by carefully selecting the excitation and emission wavelengths to minimize interference from other components in a complex matrix. For instance, in cellular studies, fluorescence-based assays are often used to investigate the interaction of compounds with biological macromolecules. d-nb.info

Hypothetical Fluorescence Data for this compound in Methanol

Concentration (nM) Excitation Wavelength (nm) Emission Wavelength (nm) Fluorescence Intensity (Arbitrary Units)
10 320 450 50
25 320 450 125
50 320 450 250
75 320 450 375

Note: This table presents hypothetical data for illustrative purposes, as specific experimental values for this compound were not found in the searched literature.

Future Directions and Research Opportunities

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of indole (B1671886) derivatives is a mature field, yet there is a continuous drive for more efficient, cost-effective, and environmentally benign methodologies. researchgate.net Future research on 5,7-dimethyl-4-nitro-1H-indole would benefit from the development of novel synthetic strategies that adhere to the principles of green chemistry.

Key areas of focus could include:

One-Pot Syntheses: Developing streamlined, one-pot reactions, such as modifications of the Leimgruber-Batcho synthesis, could significantly improve efficiency and yield while reducing waste and purification steps. journalijar.com

Catalysis: The use of novel catalysts, including nanocatalysts or Brønsted acids, could facilitate milder reaction conditions and higher selectivity. researchgate.netrsc.org

Microwave-Assisted Synthesis: This technique has been shown to accelerate reaction times and improve yields for various indole syntheses, such as the Fischer indole synthesis, and could be adapted for the production of this compound. researchgate.net

Table 1: Comparison of Potential Synthetic Routes for this compound
Synthetic MethodPotential AdvantagesKey Research Objective
Modified Leimgruber-BatchoHigh efficiency, potential for one-pot reactionOptimization of reaction conditions to maximize yield and minimize byproducts. journalijar.com
Fischer Indole SynthesisWell-established, versatileApplication of microwave irradiation to reduce reaction time and improve energy efficiency. researchgate.net
Catalytic Cascade CyclizationHigh atom economy, mild conditionsIdentification of a suitable catalyst for the specific substrate. rsc.org

Exploration of Novel Biological Targets and Therapeutic Areas

Indole derivatives are known to possess a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov The specific substitution pattern of this compound suggests it could interact with various biological targets. A crucial future direction is the comprehensive screening of this compound to identify its pharmacological profile.

Potential therapeutic areas and targets for investigation include:

Anticancer Activity: Many nitroindole derivatives have been investigated for their potential as anticancer agents. researchgate.netnih.gov Future studies could assess the cytotoxicity of this compound against a panel of cancer cell lines. Specific targets could include G-quadruplex DNA, which is implicated in cancer cell proliferation. researchgate.netnih.gov

Enzyme Inhibition: The compound could be screened for inhibitory activity against key enzymes involved in disease pathogenesis, such as kinases or lipoxygenases. mdpi.com

Ferroptosis Induction: Certain indole nitroolefins have been identified as inhibitors of glutathione (B108866) peroxidase 4 (GPX4), leading to a form of cell death called ferroptosis, which is a promising strategy for cancer therapy. nih.gov

Advanced Computational Modeling for Mechanism Elucidation and Drug Design

Computational chemistry offers powerful tools to predict the properties of novel compounds and guide experimental research. For a molecule like this compound, where experimental data is scarce, in silico methods are invaluable for prioritizing research efforts.

Future computational studies could involve:

Molecular Docking: To predict the binding affinity and mode of interaction of this compound with various biological targets, helping to identify the most promising candidates for further investigation. mdpi.com

Molecular Dynamics Simulations: To study the stability of the ligand-protein complex and provide insights into the dynamic nature of the interactions. mdpi.com

Pharmacophore Modeling: To identify the key structural features of this compound that are essential for its biological activity, which can guide the design of more potent and selective analogs. mdpi.com

Table 2: Proposed Computational Studies for this compound
Computational MethodObjectivePotential Outcome
Molecular DockingPredict binding to cancer-related proteins (e.g., kinases, GPX4). mdpi.comnih.govPrioritized list of potential biological targets.
Molecular DynamicsSimulate the stability of the compound-target complex over time. mdpi.comUnderstanding of the binding mechanism and interaction stability.
Pharmacophore ModelingIdentify essential structural features for biological activity. mdpi.comA model to guide the design of new, more active derivatives.

Integration with Nanotechnology and Drug Delivery Systems

The therapeutic potential of many promising compounds is limited by poor solubility, low bioavailability, or off-target toxicity. Nanotechnology offers innovative solutions to overcome these challenges. nih.gov

Future research could explore the formulation of this compound into various nanodelivery systems:

Liposomes and Polymeric Nanoparticles: These can encapsulate the compound, potentially improving its solubility and stability in biological systems. nih.gov

Targeted Drug Delivery: Nanoparticles can be functionalized with targeting ligands to direct the compound specifically to diseased cells or tissues, enhancing efficacy and reducing side effects. nih.gov

Controlled Release Systems: Nanocarriers can be designed to release the drug in a controlled manner in response to specific stimuli, such as pH or enzymes present in the target microenvironment. mdpi.com

Collaborative Research Initiatives in Indole Chemistry

The multifaceted nature of drug discovery and development necessitates a collaborative approach. Advancing the understanding of this compound will require the combined expertise of researchers from various disciplines. Future progress will be significantly enhanced through collaborative initiatives that bring together:

Synthetic Organic Chemists: To develop efficient and scalable synthetic routes. journalijar.com

Medicinal Chemists: To design and synthesize analogs with improved potency and selectivity.

Pharmacologists and Biologists: To conduct in vitro and in vivo studies to evaluate the biological activity and mechanism of action. nih.gov

Computational Scientists: To perform molecular modeling and simulation studies to guide drug design and optimization. mdpi.com

Material Scientists and Pharmaceutical Scientists: To develop innovative drug delivery systems to enhance the therapeutic potential of the compound. nih.gov

By fostering such collaborations, the scientific community can unlock the full potential of novel indole derivatives like this compound and pave the way for the development of new therapeutic agents.

Q & A

Q. Table 1: Key Synthetic Considerations

ParameterRecommendationReference
Nitration Temperature0–5°C to prevent decomposition
Reducing AgentsLiAlH₄ with THF, 0°C, short reaction time
PurificationColumn chromatography (SiO₂, 70:30 EA:Hexane)

Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹H/¹³C NMR: Assign methyl protons (δ 2.1–2.5 ppm) and nitro group deshielding effects on adjacent carbons. Compare with analogous compounds like 5-fluoroindole derivatives .
  • Mass Spectrometry (HRMS): Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error. Use FAB-HRMS for nitro-containing indoles due to their low volatility .
  • X-ray Crystallography: Resolve substituent positions using SHELXL for refinement. Note: Nitro groups may cause twinning; use SHELXPRO for macromolecular interfaces .

Advanced Research Questions

How can contradictions in spectroscopic data (e.g., NMR vs. computational predictions) be resolved for this compound?

Methodological Answer:

  • Computational Validation: Perform DFT calculations (B3LYP/6-311+G(d,p)) to simulate NMR shifts. Compare with experimental data to identify steric/electronic discrepancies .
  • Dynamic Effects: Consider rotational barriers of nitro groups affecting NMR line shapes. Variable-temperature NMR (VT-NMR) can reveal conformational flexibility .
  • Crystallographic Cross-Verification: Use SHELXD for phase resolution to confirm substituent positions independently .

What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

  • Electronic Effects: The nitro group at C4 withdraws electron density, activating C3/C5 positions for nucleophilic attack. Methyl groups at C5/C7 sterically hinder ortho positions.
  • Experimental Design:
    • Use kinetic studies (e.g., Hammett plots) with para-substituted nucleophiles to quantify electronic contributions.
    • Monitor reaction intermediates via LC-MS or in situ IR .

Q. Table 2: Reactivity Trends

PositionReactivity (Relative Rate)Dominant Factor
C3HighElectronic activation by NO₂
C5LowSteric hindrance from CH₃

How can computational modeling predict the biological activity of this compound?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., cytochrome P450). Validate with mutagenesis data .
  • QSAR Analysis: Correlate substituent effects (e.g., nitro group’s Hammett σ value) with bioactivity data from analogous indole derivatives .

Data Contradiction Analysis

How to address discrepancies between synthetic yields reported in literature and experimental results?

Methodological Answer:

  • Reproducibility Checks: Ensure reagent purity (e.g., anhydrous THF for LiAlH₄ reactions) and strictly follow inert conditions .
  • Byproduct Analysis: Use GC-MS or HPLC to identify side products (e.g., over-reduced intermediates or dimerization artifacts) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,7-dimethyl-4-nitro-1H-indole
Reactant of Route 2
Reactant of Route 2
5,7-dimethyl-4-nitro-1H-indole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.